1-Cyclohexylbiguanide Hydrochloride: 12-Fold Higher Cellular Uptake Relative to Metformin
Cellular uptake studies in MCF-7 human breast adenocarcinoma cells demonstrate that the cyclohexyl-substituted biguanide derivative (structurally corresponding to the core of CAS 4762-22-5) achieves an uptake rate of 1.28 ± 0.19 nmol/min/mg protein, representing a 12-fold increase relative to metformin under identical assay conditions [1]. This quantitative difference in cellular penetration is directly attributable to the cyclohexyl substituent's enhanced lipophilicity and altered interaction with organic cation transporters (OCTs) compared to metformin's dimethyl substitution.
| Evidence Dimension | Cellular uptake rate in MCF-7 human breast adenocarcinoma cells |
|---|---|
| Target Compound Data | 1.28 ± 0.19 nmol/min/mg protein |
| Comparator Or Baseline | Metformin: 0.11 nmol/min/mg protein (calculated from 12-fold difference) |
| Quantified Difference | 12-fold higher uptake |
| Conditions | MCF-7 human breast adenocarcinoma cell line; uptake measured as nmol/min/mg protein |
Why This Matters
Procurement of CAS 4762-22-5 enables intracellular biguanide concentrations that are unattainable with metformin at equivalent extracellular dosing, a critical consideration for studies requiring robust target engagement in metabolically active cancer cells or tissues with high OCT expression.
- [1] Sulfenamide derivatives can improve transporter-mediated cellular uptake of metformin and induce cytotoxicity in human breast adenocarcinoma cell lines. (2017). 'For instance, the uptake of cyclohexyl derivative 1 was 1.28 ± 0.19 nmol/min/mg of proteins and thus was 12-fold higher than the metformin in MCF-7 cells.' View Source
